![molecular formula C15H23ClN4O3 B2680286 N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide CAS No. 873208-58-3](/img/structure/B2680286.png)
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide
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Description
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C15H23ClN4O3 and its molecular weight is 342.82. The purity is usually 95%.
BenchChem offers high-quality N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Antitumor Agents
Compounds structurally related to N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide have been synthesized for their potential antitumor activities. For instance, derivatives of pyrimidinones and oxazinones fused with thiophene rings have shown significant antimicrobial and antifungal activities, comparable to known drugs like streptomycin and fusidic acid, suggesting their potential as antitumor agents as well (Hossan et al., 2012).
Antimicrobial and Antifungal Applications
The synthesis of new pyrimidinone and oxazinone derivatives, using starting materials like 2-chloro-6-ethoxy-4-acetylpyridine, has been explored for their antimicrobial properties. These compounds, through their innovative synthetic routes, have shown promising antibacterial and antifungal activities, suggesting the potential for similar compounds to be used in developing new antimicrobial agents (A. Hossan et al., 2012).
Application in Ribonucleotide Reductase Inhibition
Acyclonucleoside hydroxamic acids, structurally related to the compound , have been synthesized as potential inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis. These compounds, through their inhibition of ribonucleotide reductase, demonstrate potential antitumor properties, indicating a possible research pathway for N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide (Farr et al., 1989).
Central Nervous System Depressant Activity
Research into 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and their derivatives has indicated marked sedative actions. This suggests that compounds with a related structure could potentially be explored for their effects on the central nervous system, providing a foundation for the development of new CNS depressants (Manjunath et al., 1997).
properties
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O3/c1-2-3-8-19-13(17)12(14(22)18-15(19)23)20(11(21)9-16)10-6-4-5-7-10/h10H,2-9,17H2,1H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOBCOBTKRGBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(C2CCCC2)C(=O)CCl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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